N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide
Description
N-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a para-substituted phenyl group linked to a pyrimidine ring. The pyrimidine moiety is functionalized with a dimethylamino group at position 4 and a methyl group at position 6. Its structure combines a sulfonamide group, known for enhancing bioavailability and binding affinity, with a pyrimidine scaffold that allows for diverse electronic and steric modifications.
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-14-13-18(24(2)3)22-19(20-14)21-15-9-11-16(12-10-15)23-27(25,26)17-7-5-4-6-8-17/h4-13,23H,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCZDNCTYGHQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine core is synthesized via cyclocondensation of β-diketones with amidine derivatives. A typical protocol involves:
Reagents :
-
Acetylacetone (2.5 mmol)
-
Guanidine hydrochloride (2.5 mmol)
-
Sodium ethoxide (5 mmol) in ethanol
Procedure :
-
Dissolve acetylacetone and guanidine hydrochloride in ethanol.
-
Add sodium ethoxide and reflux at 80°C for 6–8 hours.
-
Neutralize with HCl and isolate 2-amino-4,6-dimethylpyrimidine via filtration.
Yield : 65–75%
Functionalization with Dimethylamino Group
The dimethylamino group is introduced via nucleophilic substitution:
Reagents :
-
2-Chloro-4,6-dimethylpyrimidine (1.0 mmol)
-
Dimethylamine (2.0 mmol) in tetrahydrofuran (THF)
-
Potassium carbonate (2.5 mmol)
Procedure :
-
React 2-chloro-4,6-dimethylpyrimidine with dimethylamine in THF at 60°C for 12 hours.
-
Quench with water and extract with dichloromethane.
-
Purify via column chromatography (hexane:ethyl acetate = 3:1).
Yield : 70–80%
Synthesis of N-(4-aminophenyl)benzenesulfonamide
Sulfonylation of 4-Nitroaniline
Reagents :
-
4-Nitroaniline (1.0 mmol)
-
Benzenesulfonyl chloride (1.2 mmol)
-
Pyridine (2.0 mmol) in dichloromethane
Procedure :
-
Add benzenesulfonyl chloride dropwise to a stirred solution of 4-nitroaniline and pyridine.
-
Stir at room temperature for 4 hours.
-
Wash with HCl (1M) and isolate N-(4-nitrophenyl)benzenesulfonamide via crystallization.
Yield : 85–90%
Reduction of Nitro to Amine
Reagents :
-
N-(4-Nitrophenyl)benzenesulfonamide (1.0 mmol)
-
Hydrogen gas (1 atm) over palladium-on-carbon (10% Pd/C) in ethanol
Procedure :
-
Hydrogenate the nitro compound at room temperature for 6 hours.
-
Filter catalyst and concentrate to obtain N-(4-aminophenyl)benzenesulfonamide.
Yield : 90–95%
Coupling of Pyrimidine and Sulfonamide Intermediates
Nucleophilic Aromatic Substitution
Reagents :
-
4-(Dimethylamino)-6-methylpyrimidin-2-amine (1.0 mmol)
-
N-(4-aminophenyl)benzenesulfonamide (1.1 mmol)
-
Potassium carbonate (2.0 mmol) in dimethylformamide (DMF)
Procedure :
-
Heat reagents at 120°C for 24 hours under nitrogen.
-
Pour into ice water and extract with ethyl acetate.
Yield : 60–70%
Buchwald-Hartwig Amination (Alternative Method)
Reagents :
-
2-Chloro-4-(dimethylamino)-6-methylpyrimidine (1.0 mmol)
-
N-(4-aminophenyl)benzenesulfonamide (1.2 mmol)
-
Palladium(II) acetate (0.05 mmol), Xantphos (0.1 mmol), and cesium carbonate (2.5 mmol) in toluene
Procedure :
-
Reflux at 110°C for 12 hours.
-
Filter through Celite and concentrate.
-
Purify via silica gel chromatography (dichloromethane:methanol = 10:1).
Yield : 75–85%
Optimization and Industrial Considerations
Solvent and Temperature Effects
Catalytic Systems for Coupling
| Catalyst System | Yield (%) | Selectivity |
|---|---|---|
| Pd(OAc)₂/Xantphos | 85 | High |
| CuI/L-proline | 65 | Moderate |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the dimethylamino group.
Reduction: Reduction of the sulfonamide group can yield amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions are possible due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Oxidized pyrimidine derivatives.
Reduction Products: Amino-substituted compounds.
Substitution Products: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide finds applications in:
Chemistry: As a versatile intermediate in organic synthesis.
Biology: In the study of enzyme inhibition and as a probe for biological assays.
Medicine: Potential use as a pharmacophore in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The compound's mechanism of action depends on its interaction with molecular targets. For example, in biological systems, it may inhibit enzymes by binding to active sites or allosteric sites, affecting enzymatic activity. Pathways involved often include signal transduction and metabolic pathways influenced by the sulfonamide and pyrimidine moieties.
Comparison with Similar Compounds
Structural analogs of this compound primarily differ in substituents on the benzenesulfonamide and pyrimidine moieties. Below is a detailed comparison based on evidence from synthetic derivatives and patented compounds.
Structural Variations and Molecular Data
Molecular weights marked with () are estimated based on structural analysis.
Impact of Substituents
Pyrimidine Modifications
- Dimethylamino vs. Ethylamino/Diethylamino: The dimethylamino group in the main compound provides moderate basicity and hydrophilicity.
- Methoxyphenylamino (946220-26-4): This bulkier substituent introduces steric hindrance, which may reduce binding efficiency but enhance selectivity for specific targets .
Benzenesulfonamide Modifications
- Halogenation (Fluoro, Iodo) : Fluorine atoms (923113-41-1, 946304-23-0) enhance metabolic stability via electron-withdrawing effects and resistance to oxidative degradation. Iodine (946220-26-4) introduces significant steric bulk and polarizability, which may improve binding in hydrophobic pockets .
- Methoxy (923216-86-8) : Methoxy groups improve solubility through hydrogen bonding but may reduce passive diffusion across lipid membranes .
Pharmacological and Physicochemical Implications
- Solubility: The main compound’s dimethylamino group likely confers better aqueous solubility compared to diethylamino or methoxyphenyl derivatives .
- Receptor Binding: Evidence from β3-adrenoceptor agonists (e.g., L755507 in ) suggests that benzenesulfonamide derivatives with amino substituents target G-protein-coupled receptors. The main compound’s pyrimidine scaffold may similarly engage in π-π stacking or hydrogen bonding with receptor sites .
- Synthetic Feasibility : Compounds with halogens (e.g., 946220-26-4) require specialized coupling reactions, whereas ethoxy or methyl groups (946304-23-0) are synthetically accessible via nucleophilic substitution .
Biological Activity
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide is a compound of significant interest due to its potential therapeutic applications, particularly in the fields of oncology and cardiovascular health. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzenesulfonamide moiety and a dimethylamino-substituted pyrimidine. Its molecular formula is , indicating the presence of nitrogen, sulfur, and oxygen atoms which are crucial for its biological interactions.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of DNA Methyltransferases : Similar compounds have been shown to inhibit DNA methylation, which is critical in regulating gene expression. This inhibition can lead to reactivation of tumor suppressor genes in cancer cells .
- Calcium Channel Modulation : Studies suggest that derivatives of benzenesulfonamide can influence perfusion pressure and coronary resistance by interacting with calcium channels, potentially affecting cardiovascular function .
Anticancer Activity
A significant body of research has focused on the anticancer properties of compounds related to this compound. For instance:
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
Cardiovascular Effects
The cardiovascular implications of this compound have been evaluated through isolated heart models:
- Perfusion Pressure Studies : Experimental results showed that the compound significantly decreased perfusion pressure in isolated rat hearts, suggesting a vasodilatory effect. This was attributed to the compound's ability to interact with vascular smooth muscle cells, leading to relaxation .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibition of proliferation in cancer cell lines | |
| Cardiovascular | Decreased perfusion pressure | |
| Calcium Channel Modulation | Interaction with calcium channels |
Table 2: Case Studies on Anticancer Effects
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 5.0 | Apoptosis via caspase activation |
| Study B | HeLa (Cervical Cancer) | 3.5 | Inhibition of DNA methylation |
Pharmacokinetics
Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of this compound:
- Absorption : The compound shows favorable absorption characteristics in theoretical models.
- Distribution : Predicted to distribute widely due to its lipophilic nature.
- Metabolism : Likely metabolized by cytochrome P450 enzymes.
- Excretion : Primarily renal excretion is expected based on its molecular weight and structure.
Q & A
Q. What are the key synthetic routes for N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, sulfonamide linkages are formed by reacting amines with sulfonyl chlorides under basic conditions (e.g., triethylamine in dimethylformamide at 80–100°C). Intermediate steps may require protecting groups for regioselective functionalization. Progress is monitored via TLC and NMR to ensure purity .
Q. Which analytical techniques are essential for characterizing this compound?
Critical techniques include:
Q. What solvents and catalysts are commonly used in its synthesis?
Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are preferred for sulfonamide coupling. Catalysts such as sodium hydride or potassium carbonate facilitate deprotonation, while Pd-based catalysts enable cross-coupling reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic optimization via Design of Experiments (DOE) is recommended. Key variables include:
- Temperature : Elevated temperatures (80–120°C) accelerate coupling but may degrade sensitive intermediates .
- Solvent choice : DMF enhances solubility of aromatic intermediates, while ethanol minimizes side reactions .
- Catalyst loading : Pd(PPh₃)₄ at 5–10 mol% balances cost and efficiency in cross-coupling steps .
Q. How can researchers design experiments to assess biological activity (e.g., enzyme inhibition)?
- In vitro assays : Use fluorescence-based or colorimetric enzyme assays (e.g., measuring IC₅₀ against carbonic anhydrase isoforms) .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and correlate results with structural features like the trifluoromethyl group’s lipophilicity .
- Molecular docking : Validate binding poses using crystallographic data from homologous proteins .
Q. How can contradictions in solubility data across studies be resolved?
Discrepancies often arise from:
- pH variation : Solubility increases in alkaline conditions due to sulfonamide deprotonation .
- Analytical methods : Compare HPLC (quantitative) vs. NMR (qualitative) results to identify impurities affecting measurements .
Q. What strategies modify the sulfonamide group to enhance therapeutic activity?
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Structure-Activity Relationship (SAR) : Compare analogues with varying pyrimidine substituents to identify pharmacophoric requirements .
Q. How can computational models for binding affinity be validated experimentally?
- Free energy perturbation (FEP) : Compare predicted ΔG values with surface plasmon resonance (SPR) data .
- Crystal structure overlays : Align docking poses with X-ray structures of ligand-protein complexes to assess accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
